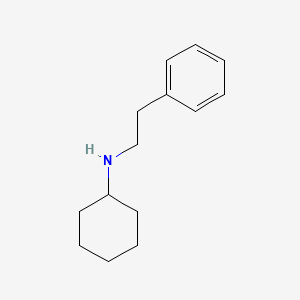

N-(2-phenylethyl)cyclohexanamine

Description

BenchChem offers high-quality N-(2-phenylethyl)cyclohexanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-phenylethyl)cyclohexanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylethyl)cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1,3-4,7-8,14-15H,2,5-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYESTPIIALLAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394902 | |

| Record name | N-phenethylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51827-40-8 | |

| Record name | N-phenethylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2-phenylethyl)cyclohexanamine synonyms and IUPAC name

Technical Monograph: N-(2-phenylethyl)cyclohexanamine

Introduction

N-(2-phenylethyl)cyclohexanamine (CAS Reg. No. 51827-40-8 ) is a secondary aliphatic-aromatic amine characterized by a phenethylamine backbone N-substituted with a cyclohexyl ring. Within medicinal chemistry and organic synthesis, it serves as a lipophilic structural motif, often utilized to modulate the blood-brain barrier (BBB) permeability of phenethylamine-derived pharmacophores.

This guide provides a rigorous technical analysis of its nomenclature, physicochemical properties, synthesis via reductive amination, and pharmacological relevance.

Nomenclature & Identity

Precise nomenclature is critical for database indexing and regulatory compliance. The compound acts as a bridge between the phenethylamine and cyclohexylamine chemical families.

IUPAC Name

-

Preferred IUPAC Name (PIN): N-(2-Phenylethyl)cyclohexanamine

-

Systematic Alternative: N-Cyclohexyl-2-phenylethan-1-amine

Synonyms & Trade Names

-

Common: N-Cyclohexylphenethylamine

-

Inverted: Benzeneethanamine, N-cyclohexyl-

-

Acronyms/Codes: N-CH-PEA

Chemical Identifiers

| Identifier Type | Value |

| CAS Number | 51827-40-8 |

| Molecular Formula | C₁₄H₂₁N |

| SMILES | C1CCCCC1NCCCc2ccccc2 |

| InChI Key | XBPCUCUWBYBCDP-UHFFFAOYSA-N |

Physicochemical Properties

The following data aggregates experimental observations and high-confidence predicted values based on structural analogs (e.g., N-ethylphenethylamine).

| Property | Value / Description | Note |

| Molecular Weight | 203.33 g/mol | |

| Physical State | Liquid (Free Base) | Colorless to pale yellow oil.[1] |

| Boiling Point | ~305–310 °C (Predicted) | High boiling point due to MW and H-bonding. |

| Solubility | Lipophilic | Soluble in DCM, Et₂O, EtOH; Insoluble in water. |

| pKa | ~10.0–10.5 | Typical for secondary amines; forms stable salts. |

| Salt Form | Hydrochloride (Solid) | CAS 197357-53-2; MP >200°C (est). |

Synthesis: Reductive Amination Protocol

The most robust and "self-validating" method for synthesizing N-(2-phenylethyl)cyclohexanamine is the Reductive Amination of phenylacetaldehyde with cyclohexylamine (or conversely, cyclohexanone with phenethylamine).

Method Selection: We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent. Unlike Sodium Cyanoborohydride (toxic, requires pH control) or catalytic hydrogenation (requires specialized equipment), STAB is mild, selective for imines over aldehydes/ketones, and minimizes over-alkylation side products.

Reaction Scheme Visualization

Figure 1: Logical flow of the reductive amination pathway using STAB.

Step-by-Step Protocol

Reagents:

-

Phenylacetaldehyde (1.0 equiv)

-

Cyclohexylamine (1.0 equiv)[2]

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (AcOH) (1.0 equiv) – Catalyst to promote imine formation.

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM) – Solvent.

Procedure:

-

Imine Formation (In Situ):

-

In a dry round-bottom flask under nitrogen atmosphere, dissolve Phenylacetaldehyde (10 mmol) and Cyclohexylamine (10 mmol) in anhydrous DCE (30 mL).

-

Add Acetic Acid (10 mmol). Stir at room temperature for 30–60 minutes.

-

Checkpoint: The solution may warm slightly or change color, indicating imine formation.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add STAB (14 mmol) portion-wise over 10 minutes. Note: Gas evolution is minimal compared to NaBH4, but vent properly.

-

Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours.

-

Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot should disappear; a new, more polar amine spot should appear.

-

-

Quench & Workup:

-

Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to neutralize the acid and decompose excess borohydride.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄ .

-

-

Purification:

-

Concentrate the solvent under reduced pressure.

-

The crude oil is often sufficiently pure (>95%). For analytical purity, convert to the HCl salt by adding 1M HCl in ether, filtering the resulting precipitate.

-

Pharmacological & Structural Context

N-(2-phenylethyl)cyclohexanamine is a lipophilic analog of Phenethylamine (PEA) , an endogenous trace amine. The addition of the cyclohexyl group significantly alters its pharmacokinetics (PK) and pharmacodynamics (PD).

Structure-Activity Relationship (SAR)

The cyclohexyl group acts as a "grease ball," increasing lipophilicity (LogP) and facilitating BBB penetration. It also provides steric bulk that protects the nitrogen from rapid metabolism by Monoamine Oxidase (MAO), potentially extending the half-life compared to unsubstituted PEA.

Signaling & Target Interaction

Figure 2: Predicted pharmacological interactions based on the phenethylamine scaffold.

Key Mechanisms:

-

TAAR1 Agonism: Like its parent PEA, this compound is predicted to bind to the Trace Amine-Associated Receptor 1 (TAAR1), modulating dopaminergic and adrenergic transmission.[3]

-

VMAT2 Interaction: The lipophilic nature suggests potential interaction with the Vesicular Monoamine Transporter 2, potentially acting as a releasing agent.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 51827-40-8, N-(2-phenylethyl)cyclohexanamine. Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

Berry, M. D. (2004). Mammalian central nervous system trace amines.[3] Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry, 90(2), 257-271. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Preparation of N-(2-phenylethyl)cyclohexanamine Hydrochloride

Abstract

This document provides a comprehensive guide for the synthesis of N-(2-phenylethyl)cyclohexanamine hydrochloride. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. The synthesis is achieved through a two-step process commencing with the reductive amination of cyclohexanone with 2-phenylethylamine to yield the secondary amine, followed by its conversion to the hydrochloride salt for enhanced stability and handling. This guide emphasizes the causality behind experimental choices, incorporates self-validating system checks, and is supported by authoritative references.

Introduction

N-(2-phenylethyl)cyclohexanamine is a secondary amine of interest in medicinal chemistry and drug discovery due to its structural relation to various pharmacologically active compounds. The preparation of its hydrochloride salt is often desirable to improve its solubility, stability, and ease of handling in research and development settings. The synthetic route detailed herein employs a robust and widely utilized reaction: reductive amination. This method involves the initial formation of an imine or enamine intermediate from the condensation of a carbonyl compound (cyclohexanone) and a primary amine (2-phenylethylamine), which is then reduced in situ to the corresponding secondary amine. The choice of a mild reducing agent, such as sodium borohydride, ensures the selective reduction of the imine intermediate without affecting the carbonyl group of the starting material.

Reaction Mechanism and Scientific Rationale

The synthesis of N-(2-phenylethyl)cyclohexanamine proceeds via a reductive amination reaction. This reaction is a cornerstone of organic synthesis for the formation of carbon-nitrogen bonds. The mechanism can be described in two key stages:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (2-phenylethylamine) on the electrophilic carbonyl carbon of cyclohexanone. This is typically acid-catalyzed, leading to the formation of a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields the corresponding imine (a Schiff base).

-

Reduction of the Imine: The formed imine is then reduced to the target secondary amine. While various reducing agents can be employed, sodium borohydride (NaBH₄) is a convenient and selective choice for laboratory-scale synthesis. It is a source of hydride ions (H⁻) that attack the electrophilic carbon of the imine, followed by protonation to give the final amine product. Sodium borohydride is advantageous as it is less reactive than lithium aluminum hydride and can be used in protic solvents like methanol or ethanol. It selectively reduces the imine in the presence of the ketone, although it is prudent to allow sufficient time for imine formation before introducing the reducing agent.

The overall reaction is illustrated below:

Caption: Reaction mechanism for the synthesis of N-(2-phenylethyl)cyclohexanamine.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of N-(2-phenylethyl)cyclohexanamine and its subsequent conversion to the hydrochloride salt.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Cyclohexanone | C₆H₁₀O | 98.14 | ≥99.5% | Sigma-Aldrich |

| 2-Phenylethylamine | C₈H₁₁N | 121.18 | ≥99% | Sigma-Aldrich |

| Sodium Borohydride | NaBH₄ | 37.83 | ≥98% | Sigma-Aldrich |

| Methanol | CH₃OH | 32.04 | Anhydrous | Fisher Scientific |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific |

| Hydrochloric Acid | HCl | 36.46 | 2 M in Diethyl Ether | Sigma-Aldrich |

| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | VWR |

| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | VWR |

Synthesis of N-(2-phenylethyl)cyclohexanamine

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (9.81 g, 0.1 mol) and 2-phenylethylamine (12.12 g, 0.1 mol) in 100 mL of anhydrous methanol.

-

Imine Formation: Stir the solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (4.54 g, 0.12 mol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation and perform in a fume hood away from ignition sources.

-

Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

-

Work-up:

-

Carefully quench the reaction by the slow addition of 50 mL of deionized water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-(2-phenylethyl)cyclohexanamine as an oil.

-

Preparation of N-(2-phenylethyl)cyclohexanamine Hydrochloride

-

Salt Formation: Dissolve the crude N-(2-phenylethyl)cyclohexanamine oil in 100 mL of anhydrous diethyl ether.

-

Precipitation: While stirring, slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise until no further precipitation is observed. The hydrochloride salt will precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

-

Drying: Dry the N-(2-phenylethyl)cyclohexanamine hydrochloride salt under vacuum to a constant weight.

Caption: Experimental workflow for the synthesis of N-(2-phenylethyl)cyclohexanamine HCl.

Characterization

The identity and purity of the synthesized N-(2-phenylethyl)cyclohexanamine hydrochloride should be confirmed by standard analytical techniques.

-

Melting Point: Determine the melting point of the hydrochloride salt. A sharp melting point range is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the cyclohexyl, phenylethyl, and N-H protons. The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic N-H stretching absorption for the secondary amine salt.

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the free base.

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Cyclohexanone: Flammable liquid and vapor. Causes skin irritation and serious eye damage. May cause respiratory irritation.[1][2][3] Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

2-Phenylethylamine: Corrosive and causes burns.[4] May be harmful if swallowed.[4][5] Accidental ingestion may be harmful.[5]

-

Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Causes skin and eye irritation.

-

Secondary Amines: Can be irritating to the skin, eyes, and respiratory system.[6][7] Some amines can cause visual disturbances known as glaucopsia.[8][9]

-

Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Ensure anhydrous conditions. Extend reaction time. Check the quality of the sodium borohydride. |

| Oily Product (not solidifying) | Impurities present | Purify the crude amine by column chromatography on silica gel before salt formation. |

| Difficulty in Precipitation | Product is too soluble in the chosen solvent | Try a different non-polar solvent for precipitation, such as hexane or a mixture of diethyl ether and hexane. |

References

- Cyclohexanone, Lab Grade Safety Data Sheet. (n.d.).

- Cyclohexanone - SAFETY DATA SHEET. (2025, April 8).

- Safety Data Sheet: Cyclohexanone. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.). 2-Phenylethylamine.

- 2-Phenylethylamine hydrochloride Safety Data Sheet. (n.d.).

- Cyclohexanone - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

- Safety Data Sheet: Cyclohexanone. (2025, March 31).

- 2-Phenylethylamine MSDS - 807334. (n.d.).

- 2-PHENYL ETHYLAMINE CAS NO 64-04-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). 2-phenylethylamine.

- Fatty amines, di(long chain)alkyl: Human health tier II assessment. (2017, June 30).

- The MSDS HyperGlossary: Amine. (n.d.).

- The Role of Sodium Borohydride in Reductive Amination. (2026, January 15).

- Amines. (n.d.).

- Paek, D., & Kim, Y. (2012). Amines as occupational hazards for visual disturbance. Annals of Occupational and Environmental Medicine, 24(1), 33.

- Reductive Amination - Common Conditions. (n.d.).

- Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. (2011). European Commission.

- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.

- Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (2019). MethodsX, 6, 1646–1655.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega, 7(35), 31034–31041.

- Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.).

Sources

- 1. media.laballey.com [media.laballey.com]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. carlroth.com [carlroth.com]

- 4. fishersci.com [fishersci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. The MSDS HyperGlossary: Amine [ilpi.com]

- 8. Amines | RPS [rpsgroup.com]

- 9. Amines as occupational hazards for visual disturbance - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Strategic Solvent Selection for the Recrystallization of N-(2-phenylethyl)cyclohexanamine

An Application Guide by Google's Gemini

Abstract

The purification of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of drug development and chemical research. Recrystallization is a powerful technique for achieving high purity in solid compounds, but its success is fundamentally dependent on the judicious selection of an appropriate solvent system. This document provides a comprehensive guide and detailed protocol for the systematic selection of a recrystallization solvent for N-(2-phenylethyl)cyclohexanamine, a secondary amine with notable structural features. We will explore the theoretical principles of solubility and crystallization, present a robust experimental workflow for solvent screening, and provide an optimized protocol for the recrystallization process itself. The methodologies described herein are designed to be broadly applicable to other organic compounds, empowering researchers to develop efficient and validated purification strategies.

Introduction: The Critical Role of Purification

N-(2-phenylethyl)cyclohexanamine is a secondary amine characterized by a non-polar cyclohexyl ring and a moderately polar phenylethyl group. The secondary amine moiety provides a site for hydrogen bonding. The overall molecule possesses a significant non-polar character, which dictates its solubility behavior. Crude synthetic products are rarely pure, containing by-products, unreacted starting materials, or catalysts. For its use in research or as a precursor in drug development, achieving high purity is non-negotiable.

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1] The ideal solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature.[2] As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the solution (mother liquor). The efficacy of this entire process hinges on selecting the right solvent. A poor choice can lead to low recovery, failure to crystallize ("oiling out"), or co-precipitation of impurities.

This guide provides the theoretical grounding and a practical, step-by-step workflow to de-risk and optimize the purification of N-(2-phenylethyl)cyclohexanamine.

Guiding Principles for Solvent Selection

The selection of a recrystallization solvent is a systematic process, not a matter of chance.[3][4] The primary principle is that the target compound should exhibit a steep solubility curve in the chosen solvent, meaning its solubility is highly dependent on temperature.[2]

Key Solvent Characteristics:

-

Solubility Profile: The compound should be highly soluble in the boiling solvent but poorly soluble in the cold solvent. This differential ensures maximum recovery of the purified product upon cooling.

-

Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).

-

Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from melting in the hot solvent, a phenomenon known as "oiling out."

-

Chemical Inertness: The solvent must not react with the compound being purified.[2]

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[2]

A common heuristic in chemistry is "like dissolves like." This suggests that the polarity of the solvent should be matched to the polarity of the solute.[5] N-(2-phenylethyl)cyclohexanamine has both non-polar (cyclohexyl, phenyl) and polar (secondary amine) features, suggesting that solvents of intermediate polarity or mixed solvent systems may be most effective.

Experimental Workflow: Systematic Solvent Screening

A preliminary small-scale screening experiment is the most reliable method for identifying a suitable solvent. This process involves testing the solubility of a small, unweighed amount of the crude compound in various solvents of differing polarities.

Materials and Equipment

-

Crude N-(2-phenylethyl)cyclohexanamine

-

Test tubes (e.g., 10 x 75 mm) or small Erlenmeyer flasks

-

A selection of solvents (see Table 1)

-

Hot plate or heating mantle

-

Pasteur pipettes

-

Glass stirring rod

-

Ice-water bath

Solvent Screening Protocol

-

Preparation: Place a small amount of crude N-(2-phenylethyl)cyclohexanamine (approximately 20-30 mg, enough to fill the tip of a spatula) into several separate test tubes.

-

Room Temperature Test: To each test tube, add a candidate solvent dropwise (starting with ~0.5 mL). Stir or swirl the mixture.

-

Observation A: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system because recovery would be poor. Set this solvent aside.[5]

-

Observation B: If the compound is completely insoluble, proceed to the next step.

-

-

Hot Solubility Test: Gently heat the test tubes containing undissolved solid on a hot plate. Add the same solvent dropwise until the solid just dissolves.

-

Observation C: If the compound dissolves completely in a reasonable volume of hot solvent (e.g., < 3 mL), this is a promising candidate solvent. Proceed to the cooling step.

-

Observation D: If a large volume of solvent is required or the compound remains insoluble at the boiling point, the solvent is not suitable.

-

-

Cooling and Crystallization Test: Allow the hot, clear solutions from Observation C to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod just below the solvent line to induce nucleation. Subsequently, place the test tube in an ice-water bath for 10-15 minutes.

-

Observation E: The formation of a healthy crop of well-defined crystals indicates an excellent solvent choice.

-

Observation F: If the compound "oils out" (forms a liquid layer), the solvent may be unsuitable, or the compound's melting point may be too low for that solvent. A lower-boiling solvent should be considered.

-

Observation G: If no crystals form even after scratching and cooling, too much solvent may have been used. A mixed-solvent system might be necessary.

-

Interpreting Screening Results

The ideal solvent is one that demonstrates insolubility at room temperature (Observation B), complete solubility at its boiling point (Observation C), and robust crystal formation upon cooling (Observation E).

Table 1: Hypothetical Solvent Screening Results for N-(2-phenylethyl)cyclohexanamine

| Solvent | Polarity Index (P')[6][7] | Observation at 20°C | Observation at Boiling Point | Crystal Formation on Cooling | Assessment |

| Hexane | 0.1 | Insoluble | Sparingly soluble | Poor/slow crystal formation | Poor solvent. |

| Toluene | 2.4 | Sparingly soluble | Soluble | Oiled out initially, some crystals | Not ideal. BP may be too high. |

| Ethyl Acetate | 4.4 | Soluble | - | - | Unsuitable (too soluble). |

| Acetone | 5.1 | Soluble | - | - | Unsuitable (too soluble). |

| Isopropanol | 3.9 | Sparingly soluble | Soluble with minimal solvent | Excellent, well-formed crystals | Promising Candidate. |

| Ethanol (95%) | 5.2 | Soluble | - | - | Unsuitable as a single solvent. |

| Methanol | 5.1 | Soluble | - | - | Unsuitable as a single solvent. |

| Water | 10.2 | Insoluble | Insoluble | No dissolution | Unsuitable. |

Note: Polarity Index is a relative measure of solvent polarity.[8][9]

Based on these hypothetical results, Isopropanol is identified as the most promising single solvent for the recrystallization.

Logic Diagram for Solvent Selection

The decision-making process for solvent selection can be visualized as follows:

Caption: Workflow for systematic solvent screening.

Optimized Recrystallization Protocol

This protocol is based on the selection of Isopropanol as the optimal solvent from the screening phase.

Procedure

-

Dissolution: Place the crude N-(2-phenylethyl)cyclohexanamine (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add a minimal amount of isopropanol (e.g., 5 mL) to create a slurry.

-

Heating: Begin heating the slurry with stirring. Add isopropanol in small portions (~1-2 mL) to the boiling mixture until the solid has completely dissolved. Crucially, add only the minimum amount of boiling solvent required to achieve a clear, saturated solution. An excess of solvent will reduce the final yield.[10]

-

(Optional) Hot Filtration: If the hot solution contains insoluble impurities (e.g., dust, inorganic salts), it must be filtered while hot to remove them. Place a small amount of cotton or a fluted filter paper in a pre-heated powder funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization in the funnel.

-

Slow Cooling (Crystal Growth): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[1] Rapid cooling tends to trap impurities.

-

Ice Bath Cooling: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

-

Crystal Collection (Vacuum Filtration): Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol (1-2 portions of ~3 mL). This removes any residual mother liquor containing dissolved impurities. Using cold solvent minimizes the loss of the desired product.

-

Drying: Continue to draw air through the crystals on the Büchner funnel for several minutes to partially dry them. Transfer the crystals to a watch glass or drying dish and allow them to air-dry completely. For higher boiling point solvents, a vacuum oven may be used.

-

Purity and Yield Assessment: Once dry, determine the mass of the recovered crystals and calculate the percent recovery. Assess the purity by measuring the melting point and comparing it to the literature value. A sharp melting point close to the literature value is indicative of high purity.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| No Crystals Form | Too much solvent was used; Supersaturated solution; Solution cooled too rapidly. | Boil off some solvent and allow to cool again; Scratch the inner wall of the flask with a glass rod; Add a seed crystal. |

| "Oiling Out" | Compound's melting point is below the solvent's boiling point; Impurities are depressing the melting point. | Re-heat to dissolve the oil, add slightly more solvent, and cool again slowly; Switch to a lower-boiling point solvent. |

| Low Recovery | Compound is too soluble in the cold solvent; Premature crystallization during hot filtration; Incomplete transfer of crystals. | Ensure thorough cooling in an ice bath; Use a mixed-solvent system; Minimize filtration time and pre-heat equipment. |

| Colored Product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the product. |

References

-

ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

-

Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

-

Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Semantic Scholar. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

ResearchGate. (2014). How do you distinguish the polarity of organic solvent?[Link]

-

Burdick & Jackson. Polarity Index. [Link]

-

Scribd. Solvent Polarity Index Table. [Link]

-

ACS Publications. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

-

Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf. [Link]

-

Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. [Link]

-

Virtual Amrita Laboratories. Recrystallization. [Link]

-

YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

- Google Patents.

-

Chemistry LibreTexts. (2023). Recrystallization. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mt.com [mt.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Polarity Index [macro.lsu.edu]

- 7. Summary of Key Physical Data for Solvents [fishersci.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

In Vitro Dopamine Transporter (DAT) Inhibition Assay: A Comprehensive Guide for Researchers

Introduction: The Critical Role of the Dopamine Transporter in Neuroscience Drug Discovery

The dopamine transporter (DAT) is a presynaptic protein that governs the spatial and temporal dynamics of dopamine signaling in the brain.[1] By mediating the reuptake of dopamine from the synaptic cleft, DAT plays a pivotal role in regulating mood, motivation, reward, and motor control.[2] Its dysfunction is implicated in numerous neuropsychiatric disorders, including depression, ADHD, and substance use disorders, making it a prime target for therapeutic intervention. Consequently, robust and reliable in vitro assays for assessing DAT inhibition are indispensable tools in modern drug discovery and neuroscience research.[3]

This comprehensive guide provides a detailed overview of the principles and protocols for conducting in vitro DAT inhibition assays. We will delve into the rationale behind key experimental choices, from cell line selection to the choice of detection methodology, to empower researchers to generate high-quality, reproducible data.

Choosing Your Assay System: A Critical First Step

The selection of an appropriate cellular model is fundamental to the success of any DAT inhibition assay. The ideal system should provide a robust and reproducible signal window for DAT activity. Several cell lines are commonly employed, each with its own set of advantages and disadvantages.

Commonly Used Cell Lines for DAT Inhibition Assays:

| Cell Line | Origin | Key Characteristics | Considerations |

| HEK293 | Human Embryonic Kidney | High transfection efficiency, human origin ensures relevant post-translational modifications, rapid growth.[4] | Adherent culture may require specific plate coatings. |

| CHO | Chinese Hamster Ovary | Robust growth in suspension culture, well-established for large-scale production, genetically stable.[5] | Non-human origin may result in different glycosylation patterns.[6] |

| PC-12 | Rat Pheochromocytoma | Catecholaminergic origin, express endogenous DAT (expression increases upon differentiation). | Also express the norepinephrine transporter (NET), which can transport dopamine, necessitating the use of NET-selective blockers. |

For most routine screening applications, HEK293 cells stably expressing human DAT (hDAT) are the preferred choice due to their human origin and high levels of transporter expression, which typically yield a large assay window.[7] CHO cells are an excellent alternative, particularly for large-scale screening campaigns where their robust growth in suspension is advantageous.[5]

Methodologies for Assessing DAT Inhibition: A Comparative Overview

Two primary methodologies are employed to quantify DAT inhibition in vitro: radioligand binding assays and substrate uptake assays.

Radioligand Binding Assays: Quantifying Affinity for the Transporter

Radioligand binding assays directly measure the affinity of a test compound for the dopamine transporter. This is achieved by assessing the ability of the compound to displace a radiolabeled ligand that is known to bind to DAT with high affinity and specificity.

Choosing the Right Radioligand:

Several tritiated radioligands are commercially available for DAT binding assays. The choice of radioligand can influence the experimental conditions and the interpretation of the results.

| Radioligand | Chemical Class | Binding Characteristics |

| [³H]WIN 35,428 | Phenyltropane | A cocaine analog that binds with high affinity to the DAT.[3] |

| [³H]GBR 12909 | Piperazine | A potent and selective DAT inhibitor.[1] |

| [³H]Cocaine | Tropane Alkaloid | The prototypical DAT inhibitor, but also exhibits affinity for serotonin and norepinephrine transporters.[3] |

For studies requiring high selectivity for DAT, [³H]GBR 12909 is often the preferred radioligand.[1] [³H]WIN 35,428 is also a widely used and reliable tool.[3] All three of these radioligands have been shown to share a common binding site on the dopamine transporter.[3]

Substrate Uptake Assays: A Functional Measure of Inhibition

Substrate uptake assays provide a functional measure of DAT inhibition by quantifying the reduction in the transport of a labeled substrate into the cell. This approach more closely mimics the physiological function of the transporter.

Radioactive vs. Fluorescent Substrates:

| Feature | Radioactive Uptake Assay ([³H]dopamine) | Fluorescent Uptake Assay |

| Principle | Measures the accumulation of radiolabeled dopamine inside the cells. | Utilizes a fluorescent substrate that mimics dopamine and whose fluorescence increases upon cellular uptake.[8] |

| Advantages | High sensitivity and specificity, considered the "gold standard." | Safer (no radioactivity), amenable to high-throughput screening, allows for real-time kinetic measurements.[9][10] |

| Disadvantages | Requires handling of radioactive materials, generates radioactive waste, endpoint measurements only.[11] | Potential for interference from fluorescent compounds, the fluorescent substrate may not perfectly mimic dopamine's transport kinetics.[11] |

The choice between a radioactive and fluorescent uptake assay often depends on the specific application and available instrumentation. For high-throughput screening campaigns, the safety and convenience of fluorescent assays are highly advantageous.[10] For more detailed mechanistic studies, the sensitivity of radiolabeled dopamine uptake assays remains a key advantage.

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a typical experimental workflow for an in vitro DAT inhibition assay using a substrate uptake methodology.

Caption: The dopamine transporter's role in synaptic transmission.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High variability between replicate wells | Inconsistent cell plating, pipetting errors, cell lifting during washes. | Ensure even cell suspension before plating, use calibrated pipettes, perform washes gently. |

| Low signal-to-background ratio | Low DAT expression, suboptimal assay conditions (time, temperature), inactive radioligand. | Verify cell line expression, optimize incubation times and temperature, use fresh radioligand. |

| Poor curve fit for dose-response | Incorrect compound concentrations, compound insolubility, compound degradation. | Prepare fresh serial dilutions, check compound solubility in assay buffer, store compounds appropriately. |

Conclusion

The in vitro dopamine transporter inhibition assay is a cornerstone of neuropharmacology and drug discovery. By carefully selecting the appropriate cell line, assay methodology, and experimental conditions, researchers can obtain reliable and reproducible data to characterize the potency and mechanism of action of novel compounds targeting the dopamine transporter. This guide provides a robust framework to aid in the successful implementation and interpretation of these critical assays.

References

-

What advantages does fluorescent labeling offer over radioactive methods of labeling DNA? (n.d.). Retrieved from [Link]

- Scheffel, U., & Madras, B. K. (1991). Cocaine displaces [3H]WIN 35,428 binding to dopamine uptake sites in vivo more rapidly than mazindol or GBR 12909. European Journal of Pharmacology, 198(2-3), 203–205.

- Callahan, P. M., & Cunningham, K. A. (1992). Radiolabeling of dopamine uptake sites in mouse striatum: comparison of binding sites for cocaine, mazindol, and GBR 12935. Journal of Pharmacology and Experimental Therapeutics, 262(3), 1145–1153.

-

Fluorescent labeling offers several advantages over radioactive methods of labeling DNA. (n.d.). Retrieved from [Link]

-

What advantages does fluorescent labeling offer over radioactive methods of labeling DNA? (2024, May 23). Retrieved from [Link]

- A Comparative Analysis of Lbt-999 and Other Dopamine Transporter Ligands: An In-depth Technical Guide. (n.d.). BenchChem.

- Reith, M. E., Berfield, J. L., Wang, Y., & Javitch, J. A. (2003). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates.

-

The advantages to using fluorescence vs radioactivity in receptors kinetic and binding assays. (2023, January 27). Celtarys. Retrieved from [Link]

- Comparative Analysis of a Novel Compound in Dopamine Transporter Binding Assays. (n.d.). BenchChem.

- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.

- Approaches to Nanoparticle Labeling: A Review of Fluorescent, Radiological, and Metallic Techniques. (2023). Nanomaterials (Basel, Switzerland), 13(5), 896.

-

Host Cell Lines: CHO, HEK293, NS0 – Pros and Cons. (2025, June 9). Biointron. Retrieved from [Link]

-

CHO versus HEK293: Which cell line is right for my protein expression? (n.d.). Eppendorf. Retrieved from [Link]

- Harnessing secretory pathway differences between HEK293 and CHO to rescue production of difficult to express proteins. (2021). Metabolic Engineering, 68, 129–140.

-

In vitro DAT activity assay and specific inhibition by nomifensine. (A)... (n.d.). Retrieved from [Link]

-

DAT Inhibition. (2018, April 15). Scribd. Retrieved from [Link]

-

Comparative Study: HEK293 Cells Vs CHO Cells. (2022, January 13). evitria. Retrieved from [Link]

Sources

- 1. Cocaine displaces [3H]WIN 35,428 binding to dopamine uptake sites in vivo more rapidly than mazindol or GBR 12909 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Radiolabeling of dopamine uptake sites in mouse striatum: comparison of binding sites for cocaine, mazindol, and GBR 12935 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. evitria.com [evitria.com]

- 5. Host Cell Lines: CHO, HEK293, NS0 – Pros and Cons [biointron.com]

- 6. Harnessing secretory pathway differences between HEK293 and CHO to rescue production of difficult to express proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. homework.study.com [homework.study.com]

- 9. vaia.com [vaia.com]

- 10. What advantages does fluorescent labeling offer over radioactive methods .. [askfilo.com]

- 11. The advantages to using fluorescence vs radioactivity in receptors kinetic and binding assays. - Celtarys [celtarys.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Tertiary Amine Overalkylation in Reductive Amination

Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of overalkylation, leading to the formation of undesired tertiary amine impurities. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm seeing a significant amount of tertiary amine in my reaction product. What is overalkylation and why does it happen?

A: Overalkylation is a common side reaction in reductive aminations designed to produce secondary amines. It occurs when the intended secondary amine product, which is itself a nucleophile, reacts further with the remaining carbonyl compound and the corresponding imine intermediate.[1][2][3] This second amination event leads to the formation of a tertiary amine impurity.

The core issue is a competing reaction pathway. While you want the primary amine to react to form a secondary amine, the newly formed secondary amine can outcompete the remaining primary amine for the carbonyl starting material, especially as the reaction progresses and the concentration of the primary amine decreases.

Mechanism: Desired Reaction vs. Overalkylation Side Reaction

The diagram below illustrates the two competing pathways. The top path shows the desired reaction where a primary amine yields a secondary amine. The bottom path shows how this secondary amine product can react again to form the undesired tertiary amine.

Caption: Competing pathways in reductive amination.

Q2: How can I proactively prevent or minimize overalkylation during my reaction?

A: Preventing overalkylation is far more efficient than dealing with it during purification. Control over reaction parameters is critical. Here are the key levers you can pull, ranked by impact:

1. Procedural Strategy: Adopt a Two-Step (Indirect) Approach

The most robust method to prevent overalkylation is to separate the imine formation step from the reduction step.[4][5] In a one-pot (direct) reductive amination, all components are mixed, creating a race between imine reduction and the secondary amine reacting with remaining starting material. By separating the steps, you ensure the carbonyl compound is fully consumed before the reducing agent is introduced.[5][6]

2. Stoichiometry Control

Careful control of the amine-to-carbonyl ratio is essential.[4]

-

Excess Primary Amine: Using a large excess of the primary amine can statistically favor the initial reaction and suppress the secondary amine from competing. However, this is not always atom-economical and requires removal of the excess amine later.

-

Limiting Carbonyl: A more common and effective strategy is to use the carbonyl compound as the limiting reagent (e.g., 0.95 equivalents relative to the amine).[5][6] This ensures that once the desired imine is formed and reduced, there is no leftover carbonyl for the secondary amine product to react with.

3. Choice of Reducing Agent

The reactivity of the hydride source is crucial, especially in one-pot reactions.

-

Selective Reagents (Recommended for One-Pot): Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations.[5][7] It is a milder, sterically hindered reducing agent that preferentially reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting aldehyde or ketone.[8][9][10]

-

Less Selective Reagents: Sodium borohydride (NaBH₄) is a stronger reducing agent that can readily reduce both the carbonyl starting material and the imine intermediate.[8][11] If used in a one-pot reaction, it can reduce the carbonyl to an alcohol, lowering yield. Its use is best reserved for the two-step procedure where the carbonyl is already consumed before the reductant is added.[5]

4. pH Control

The reaction pH is a delicate balance. Imine formation is catalyzed by mild acid (optimal pH 4-6), which protonates the carbonyl oxygen, making it more electrophilic.[4][12]

-

Too Acidic (pH < 4): The amine starting material will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.

-

Too Basic (pH > 7): The initial carbonyl addition is slow, and imine formation is inefficient.

-

Optimal Range (pH 4-6): This range ensures efficient imine formation. Using a buffer, such as triethylammonium acetate, can help maintain the optimal pH and drive the reaction to completion, thereby suppressing dialkylation.[4]

5. Temperature and Reaction Time

-

Temperature: Lowering the reaction temperature can often increase selectivity by slowing down the rate of the undesired overalkylation reaction more than the desired primary reaction.

-

Monitoring: Do not run reductive aminations for an arbitrary amount of time (e.g., "overnight").[6] Monitor the reaction closely by TLC or LC-MS. Once the limiting starting material is consumed, work up the reaction promptly to prevent the secondary amine product from reacting further.

Summary of Key Parameters to Minimize Overalkylation

| Parameter | Recommended Strategy | Rationale |

| Procedure | Two-step (indirect): Form imine first, then add reductant. | Ensures complete consumption of the carbonyl before the secondary amine product is formed, eliminating the possibility of a second reaction.[4][6] |

| Stoichiometry | Use the carbonyl as the limiting reagent (0.95 eq). | Starves the reaction of the electrophile needed for the overalkylation side reaction.[5] |

| Reducing Agent | Use NaBH(OAc)₃ (STAB) for one-pot reactions. | Selectively reduces the iminium ion intermediate over the carbonyl starting material, minimizing side reactions.[5][9][10] |

| pH | Maintain a weakly acidic environment (pH 4-6) . | Maximizes the rate of imine formation while keeping the amine nucleophilic.[4][12] |

| Monitoring | Track reaction progress by TLC or LC-MS and work up promptly. | Prevents the formed secondary amine from sitting in the reaction mixture and reacting further.[6] |

Q3: My reaction is complete, and I have a mixture containing my desired secondary amine and the tertiary amine impurity. How can I purify my product?

A: While prevention is ideal, several purification techniques can effectively separate secondary and tertiary amines.

-

Acid-Base Extraction: This is a scalable and often effective method that exploits the slight differences in basicity (pKa) between secondary and tertiary amines.[13][14] The general principle involves carefully adjusting the pH of an aqueous solution to selectively protonate and extract one amine into the aqueous layer while leaving the other in an organic layer.

-

Column Chromatography: This is a standard laboratory technique, but it can be challenging for amines. The basic nature of amines causes them to interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing, poor separation, and potential loss of product.[13]

-

Troubleshooting Tip: To improve separation, add a small amount (0.5-1%) of a competing base like triethylamine or ammonia to the eluent.[13] This neutralizes the acidic sites on the silica, allowing the amine products to elute more cleanly. Alternatively, using basic alumina as the stationary phase can prevent this issue.[13]

-

-

Crystallization / Salt Formation: If your secondary amine is a solid, recrystallization can be highly effective. Often, it is easier to induce crystallization by forming a salt (e.g., a hydrochloride salt by adding HCl).[13] The salt may have significantly different solubility properties than the corresponding tertiary amine salt, allowing for selective crystallization.

Experimental Protocols

Protocol 1: Stepwise (Indirect) Reductive Amination to Minimize Overalkylation

This protocol is designed to maximize the yield of the secondary amine by ensuring the aldehyde is fully converted to the imine before reduction.

Step 1: Imine Formation

-

To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.05 equivalents).

-

Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane, DCE, or THF).

-

Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å), to the flask.[4][6] This drives the equilibrium towards the imine.

-

Slowly add the aldehyde or ketone (1.0 equivalent, the limiting reagent) to the stirred solution at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. Spot the starting amine, the starting carbonyl, and the reaction mixture. The reaction is complete when the spot for the limiting carbonyl has completely disappeared, and a new spot for the imine has appeared. This can take anywhere from 1 to 12 hours.

Step 2: Reduction

-

Once imine formation is complete, cool the reaction mixture in an ice bath (0 °C).

-

Slowly add the reducing agent. For this two-step method, Sodium Borohydride (NaBH₄) (1.5 equivalents) is a cost-effective choice. Add it portion-wise to control any gas evolution.

-

Allow the reaction to warm to room temperature and stir until the imine intermediate is fully consumed, as monitored by TLC/LC-MS.

-

Work up the reaction by quenching cautiously with water, followed by standard aqueous extraction procedures.

Protocol 2: Purification via pH-Controlled Acid-Base Extraction

This protocol provides a general framework for separating a secondary amine from a tertiary amine impurity. The exact pH values will depend on the specific pKa of your compounds and should be optimized.

-

Dissolve the crude mixture of amines in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

-

Extract the organic solution with an acidic aqueous solution (e.g., 1M HCl). Both the secondary and tertiary amines will be protonated and move into the aqueous layer.

-

Separate the layers. Keep the aqueous layer containing the protonated amines.

-

Slowly add a base (e.g., 1M NaOH) to the aqueous layer while monitoring the pH. Adjust the pH to a value that is just basic enough to deprotonate the tertiary amine but not the secondary amine (this requires knowing the pKa values). This is the most critical step.

-

Extract the aqueous solution again with the organic solvent. The less basic tertiary amine should now be in its free-base form and will move into the organic layer. The more basic secondary amine should remain as a salt in the aqueous layer.

-

Repeat the extraction to ensure complete separation.

-

Finally, add more base to the aqueous layer to deprotonate the secondary amine, then extract with the organic solvent to isolate the purified desired product.

Troubleshooting Flowchart

If you are observing overalkylation, use this decision tree to diagnose and solve the issue.

Caption: Troubleshooting decision tree for overalkylation.

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Chem Help ASAP. (2020, March 21). tertiary amine synthesis & reductive amination. YouTube. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

Xu, L., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5151-5163. [Link]

-

Reddit. (2023, April 6). Ways to reduce the bis amination during a reductive amination?. r/Chempros. [Link]

-

ResearchGate. (n.d.). Temperature effect study on reductive amination reaction of benzaldehyde with aniline. [Link]

-

Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

-

ResearchGate. (n.d.). Effect of temperature on reductive amination of furfural. [Link]

-

ResearchGate. (2025, August 6). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]

-

Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. [Link]

-

Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

-

JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

-

ACS Omega. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]

- 3. jocpr.com [jocpr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of N-(2-phenylethyl)cyclohexanamine

Topic: Optimization of Yield & Selectivity in Reductive Amination Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering yield fluctuations in the synthesis of N-(2-phenylethyl)cyclohexanamine. This secondary amine is best synthesized via reductive amination between cyclohexanone and 2-phenylethylamine.[1]

While direct alkylation (using phenethyl bromide) is possible, it is chemically "dirty," leading to over-alkylation (tertiary amines) and difficult purifications.[1] The industry-standard protocol for drug development applications utilizes Sodium Triacetoxyborohydride (STAB) .[1] This reagent offers the highest selectivity, minimizing the reduction of cyclohexanone to cyclohexanol while avoiding the toxicity of cyanoborohydrides.

This guide provides a high-fidelity protocol and a troubleshooting decision tree to stabilize your yields above 85%.

Part 1: The High-Fidelity Protocol (STAB Method)[1]

To optimize yield, we must shift from "trying to make it work" to "engineering the equilibrium." The reaction relies on the formation of an imine intermediate, which is then selectively reduced.[2][3][4][5][6]

Optimized Reaction Parameters

| Parameter | Recommendation | Rationale |

| Reagent | NaBH(OAc)₃ (STAB) | Reduces imines 100x faster than ketones; prevents cyclohexanol byproduct.[1] |

| Stoichiometry | 1.0 equiv Amine : 1.1 equiv Ketone | Slight excess of cyclohexanone drives imine equilibrium; easier to remove than amine.[1] |

| Reductant Load | 1.4 – 1.5 equivalents | Ensures complete reduction; excess decomposes safely in workup.[1] |

| Solvent | DCE (1,2-Dichloroethane) or THF | DCE is the "Abdel-Magid" standard for rate; THF is a greener alternative (slower).[1] |

| Additive | Acetic Acid (1.0 equiv) | CRITICAL: Protonates the imine to form the iminium ion, which is the actual species reduced. |

Step-by-Step Workflow

-

Imine Assembly: In a dry flask under N₂, dissolve 2-phenylethylamine (1.0 equiv) and cyclohexanone (1.1 equiv) in DCE (concentration ~0.2 M).

-

Activation: Add Acetic Acid (1.0 equiv). Stir for 15–30 minutes at Room Temperature (RT). Note: You may not see a precipitate; the imine is soluble.

-

Reduction: Add NaBH(OAc)₃ (1.4 equiv) in one portion. The reaction may slightly exotherm.[1]

-

Reaction Time: Stir at RT for 4–16 hours. Monitor by TLC/LC-MS.

-

Quench: Quench with saturated aqueous NaHCO₃ (basic quench) or 1N NaOH.

-

Workup: Extract with DCM. Wash organic layer with brine.[1][7] Dry over Na₂SO₄.[1][7]

Part 2: Visualization of the Pathway

The following diagram illustrates the competitive pathways. Your goal is to maximize the green path and block the red paths.

Figure 1: Mechanistic pathway showing the critical role of selective reduction (Green) vs. competitive side reactions (Red).[1]

Part 3: Troubleshooting & FAQs

Category 1: Low Yield & Incomplete Conversion[5]

Q: I have 30% unreacted amine remaining after 24 hours. Should I heat the reaction? A: No. Heating reductive aminations with STAB can lead to decomposition or increased impurity profiles.[1]

-

Diagnosis: This usually indicates that the equilibrium toward the imine is unfavorable, or the imine is not being protonated.

-

Fix: Ensure you added Acetic Acid . The borohydride reduces the iminium ion (protonated imine) much faster than the neutral imine.[1] Without acid, the reaction stalls.[1]

-

Fix 2: Add activated 4Å Molecular Sieves to the reaction mixture to scavenge the water produced during imine formation, driving the equilibrium to the right [1].

Q: Can I use NaBH₄ instead of STAB to save money? A: You can, but your yield will suffer.[1]

-

The Problem: NaBH₄ is a stronger reducing agent.[1][5] It will reduce the cyclohexanone to cyclohexanol (an alcohol impurity) competitively with the imine formation.[1]

-

The Workaround: If you must use NaBH₄, you cannot run a "one-pot" reaction. You must mix the amine and ketone in MeOH for 2–4 hours (preferably with sieves) to form the imine first, and then add NaBH₄ at 0°C [2].

Category 2: Impurity Profile

Q: I am seeing a "dialkylated" tertiary amine impurity. How do I stop this? A: This is rare with cyclohexanone due to steric hindrance, but it happens if the primary amine is too nucleophilic or the reductant is added too slowly.

-

Mechanism: The product (secondary amine) reacts with another molecule of cyclohexanone and gets reduced again.[1]

-

Solution: Ensure High Dilution is not used (keep concentration >0.2M) and add the reductant in a single portion, not dropwise. You want to reduce the imine immediately upon formation to the secondary amine, but prevent the secondary amine from "hanging around" with excess ketone for too long without quenching.

Q: My product is an oil that won't crystallize. How do I purify it without a column? A: Secondary amines often form oils.[1] You can isolate it as a hydrochloride salt.[1][7]

-

Protocol: Dissolve the crude oil in dry diethyl ether or EtOAc. Cool to 0°C. Add 2M HCl in ether (or bubble HCl gas) dropwise. The hydrochloride salt of N-(2-phenylethyl)cyclohexanamine should precipitate as a white solid.[1] Filter and wash with cold ether.[1] This also removes non-basic impurities (like cyclohexanol).[1]

Category 3: Workup Issues

Q: I have a persistent emulsion during the extraction. A: This is common with amine/boron complexes.[1]

-

The Fix: Before extraction, ensure the aqueous quench is basic (pH > 10). If an emulsion forms, add a small amount of solid NaCl (brine saturation) or a few milliliters of Methanol to break surface tension.[1]

Part 4: Decision Tree for Yield Optimization

Figure 2: Diagnostic logic for identifying the root cause of yield loss.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4][6][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][6][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][4][6][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] [Link]

-

Gribble, G. W. (1998).[1] Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System.[1] Chemical Society Reviews, 27, 395-404.[1] [Link]

-

Tripathi, R. P. , et al. (2008).[1] Direct Reductive Amination of Carbonyl Compounds with Amines using NaBH4/I2 System. Journal of the Brazilian Chemical Society, 19(8).[1] [Link][1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of N-(2-phenylethyl)cyclohexanamine for Structural Verification

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel and known compounds is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary tool for its ability to provide a detailed atomic-level map of a molecule. This guide offers an in-depth analysis of the ¹H NMR spectrum of N-(2-phenylethyl)cyclohexanamine, a secondary amine of interest in medicinal chemistry, and compares its spectral features with those of structurally related amines to highlight the nuances of spectral interpretation.

The Imperative of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as protons, will align with an external magnetic field. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The subsequent relaxation and emission of energy are detected, producing a spectrum where the position (chemical shift), splitting pattern (multiplicity), and area (integration) of each signal provide rich information about the chemical environment, connectivity, and relative number of protons in a molecule.

For the drug development professional, precise structural confirmation is non-negotiable. It ensures the correct molecule is advancing through the discovery pipeline, validates synthetic routes, and is a critical component of regulatory submissions. Misinterpretation of spectral data can lead to significant delays and resource expenditure. This guide is designed to provide researchers with the expertise to confidently analyze the ¹H NMR spectrum of N-(2-phenylethyl)cyclohexanamine and distinguish it from similar structures.

Analysis of N-(2-phenylethyl)cyclohexanamine ¹H NMR Spectrum

The structure of N-(2-phenylethyl)cyclohexanamine contains several distinct proton environments, which give rise to a characteristic ¹H NMR spectrum. By examining the spectra of its constituent parts, cyclohexylamine[1][2][3][4] and 2-phenylethylamine[5][6][7][8], we can predict and assign the signals for the target molecule.

Molecular Structure and Proton Labeling:

To facilitate a clear discussion, the protons in N-(2-phenylethyl)cyclohexanamine are labeled as follows:

Caption: Structure of N-(2-phenylethyl)cyclohexanamine with proton labeling.

Predicted ¹H NMR Data Summary:

The following table summarizes the expected chemical shifts, multiplicities, and integrations for the protons in N-(2-phenylethyl)cyclohexanamine. These predictions are based on established chemical shift values for similar functional groups and analysis of the molecule's structure.

| Proton Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Hh | Aromatic protons (C₆H₅) | 7.15 - 7.35 | Multiplet (m) | 5H |

| Hf, Hg | Ethyl protons (-CH₂-CH₂-Ph) | ~2.80 | Multiplet (m) | 4H |

| Ha | Cyclohexyl methine proton (N-CH) | ~2.50 | Multiplet (m) | 1H |

| Hb,d (axial) | Cyclohexyl methylene protons | 1.0 - 2.0 | Multiplet (m) | 10H |

| Hc,e (equatorial) | Cyclohexyl methylene protons | 1.0 - 2.0 | Multiplet (m) | (overlapped with axial) |

| H (N-H) | Amine proton | 0.8 - 1.5 (broad) | Singlet (s, broad) | 1H |

Causality Behind Spectral Features:

-

Aromatic Protons (Hh): The protons on the phenyl ring are deshielded by the ring current effect, causing them to appear at a high chemical shift (downfield) between 7.15 and 7.35 ppm. The complex splitting pattern arises from coupling to adjacent aromatic protons.

-

Ethyl Protons (Hf, Hg): The two methylene groups of the phenylethyl moiety will likely appear as a complex multiplet around 2.80 ppm. The proximity of the electron-withdrawing phenyl group and the nitrogen atom deshields these protons relative to a simple alkane.

-

Cyclohexyl Protons (Ha, Hb,c,d,e): The cyclohexyl ring protons give rise to a series of complex, overlapping multiplets in the upfield region of the spectrum (1.0 - 2.0 ppm). The methine proton (Ha) attached to the nitrogen is the most deshielded of this group, appearing around 2.50 ppm. The axial and equatorial protons on each methylene group are diastereotopic and will have different chemical shifts and coupling constants, further complicating the signal.

-

Amine Proton (N-H): The proton on the nitrogen atom typically appears as a broad singlet. Its chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Comparative ¹H NMR Analysis with Alternative Amines

To truly appreciate the unique spectral signature of N-(2-phenylethyl)cyclohexanamine, it is instructive to compare it with structurally similar amines. The subtle differences in their spectra provide definitive proof of structure.

1. Dicyclohexylamine:

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH | ~2.5 | Multiplet | 2H |

| Cyclohexyl CH₂ | 1.0 - 1.9 | Multiplet | 20H |

| N-H | Variable (broad) | Singlet | 1H |

-

Key Difference: The most striking difference is the absence of aromatic signals (7.15 - 7.35 ppm) and the phenylethyl signals (~2.80 ppm) in the spectrum of dicyclohexylamine.[9][10][11] The integration of the cyclohexyl methine proton signal corresponds to two protons instead of one.

2. N-Benzylcyclohexanamine:

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | 5H |

| Benzylic (N-CH₂-Ph) | ~3.8 | Singlet | 2H |

| N-CH | ~2.4 | Multiplet | 1H |

| Cyclohexyl CH₂ | 1.0 - 2.0 | Multiplet | 10H |

| N-H | Variable (broad) | Singlet | 1H |

-

Key Difference: While N-benzylcyclohexanamine also shows aromatic signals, the key differentiator is the sharp singlet for the benzylic protons at approximately 3.8 ppm.[12] This is in contrast to the multiplet for the two methylene groups in N-(2-phenylethyl)cyclohexanamine.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a self-validating system for obtaining high-quality ¹H NMR spectra.

1. Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of the amine sample.[13][14] A higher concentration can lead to line broadening.[15]

-

Solvent Selection: Choose a suitable deuterated solvent, typically chloroform-d (CDCl₃), as it is compatible with many organic compounds.[13]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[13]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Internal Standard: The residual proton signal of the deuterated solvent (e.g., CHCl₃ at 7.26 ppm) can be used as a secondary reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added, though often the solvent supplied contains TMS.[14]

2. Data Acquisition:

-

Instrument Setup: Place the NMR tube into the spinner and insert it into the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse width (e.g., a 45° pulse to allow for a shorter relaxation delay), and acquisition time.[16]

-

Data Collection: Initiate the data acquisition.

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert it into the frequency domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure the baseline is flat.

-

Calibration: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

-

Integration: Integrate all signals to determine the relative number of protons for each.[17][18][19][20][21]

Workflow for ¹H NMR Analysis:

Caption: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of N-(2-phenylethyl)cyclohexanamine presents a unique set of signals that, when properly analyzed, allows for its unambiguous identification. By understanding the fundamental principles of chemical shift, coupling, and integration, and by comparing the spectrum to those of structurally related amines, researchers can confidently verify the structure of their synthesized compounds. The detailed experimental protocol provided herein ensures the acquisition of high-quality, reproducible data, which is paramount for the integrity of any research and development program.

References

-

University of Colorado Boulder. Integration of 1H NMR spectra. [Link]

-

Orchemed. Integration of 1H NMR Absorptions: Proton Counting. [Link]

-

Chemistry LibreTexts. 13.4: Integration of ¹H NMR Absorptions - Proton Counting. [Link]

-

Chemistry with Caroline. How to Interpret Integration in the 1H NMR (O Chem). YouTube. [Link]

-

University of Regensburg. 1H NMR - Integration. [Link]

-

ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

-

University of Ottawa. NMR Sample Preparation. [Link]

-

Iowa State University. NMR Coupling Constants. [Link]

-

MDPI. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. [Link]

-

AIST. Cyclohexylamine. [Link]

-

Michigan State University. Sample Preparation - Max T. Rogers NMR Facility. [Link]

-

Wikipedia. J-coupling. [Link]

-

Organic Chemistry Data. 1H NMR Coupling Constants. [Link]

-

PubChem. Benzenemethanamine, N-cyclohexyl-. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Wiley Online Library. NMR Data Processing. [Link]

-

ResearchGate. 500 MHz 1 H NMR spectra of 117.89 mM ( R/S )-1-phenylethylamine... [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

-

University of Calgary. Ch 13 - Coupling. [Link]

-

SpectraBase. Cyclohexylamine. [Link]

-

SpectraBase. Dicyclohexylamine - Optional[1H NMR] - Chemical Shifts. [Link]

-

ResearchGate. 1 H-NMR spectra of 2-phenylethylamine with host cone-3... [Link]

-

University of Cambridge. Quantitative NMR Spectroscopy. [Link]

-

ACS Publications. NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent... [Link]

-

The Royal Society of Chemistry. Mechanistic Studies on the N-Alkylation of Amines... [Link]

-

The Royal Society of Chemistry. Supporting information for... [Link]

-

BMRB. bmse000451 Cyclohexylamine. [Link]

-

Michigan State University. Basic Practical NMR Concepts. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

PubChem. Dicyclohexylamine. [Link]

-

PubChem. N-ethyl-2-phenyl-N-(2-phenylethyl)ethanamine. [Link]

-

YouTube. Acquiring and Analyzing NMR data. [Link]

-

FooDB. Showing Compound 2-Phenylethylamine (FDB010580). [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

PubChem. N-Ethyl-2-phenylethanamine. [Link]

-

SpectraBase. Phenethylamine. [Link]

-

NIST WebBook. Cyclohexanamine, N-methyl-. [Link]

Sources

- 1. Cyclohexylamine(108-91-8) 1H NMR spectrum [chemicalbook.com]

- 2. webqc.org [webqc.org]